1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile

Lipophilicity Drug-likeness Physicochemical profiling

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile (CAS 929000-78-2) is a heterocyclic building block belonging to the 2-pyridone class, featuring a 4-fluorophenyl substituent at the N1 position and a carbonitrile group at the C4 position of the pyridinone ring. It is commercially available from multiple research chemical suppliers in purities typically ≥95% and is utilized as a synthetic intermediate in medicinal chemistry, most notably as a precursor to substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide analogs identified as potent and selective Met kinase inhibitors.

Molecular Formula C12H7FN2O
Molecular Weight 214.19 g/mol
CAS No. 929000-78-2
Cat. No. B1604464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile
CAS929000-78-2
Molecular FormulaC12H7FN2O
Molecular Weight214.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CC(=CC2=O)C#N)F
InChIInChI=1S/C12H7FN2O/c13-10-1-3-11(4-2-10)15-6-5-9(8-14)7-12(15)16/h1-7H
InChIKeyVKAQFJQEIZUANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile (CAS 929000-78-2): Procurement & Differentiation Guide


1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile (CAS 929000-78-2) is a heterocyclic building block belonging to the 2-pyridone class, featuring a 4-fluorophenyl substituent at the N1 position and a carbonitrile group at the C4 position of the pyridinone ring [1]. It is commercially available from multiple research chemical suppliers in purities typically ≥95% and is utilized as a synthetic intermediate in medicinal chemistry, most notably as a precursor to substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide analogs identified as potent and selective Met kinase inhibitors [2].

Why 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile Cannot Be Simply Replaced by In-Class Analogs


The position of the electron-withdrawing carbonitrile substituent on the 2-pyridinone core critically dictates both the physicochemical properties and the synthetic utility of the scaffold. Simply substituting the 4-carbonitrile with the 3-carbonitrile isomer (CAS 929000-74-8) or a non-fluorinated phenyl analog alters lipophilicity (XLogP), hydrogen-bond acceptor topology, and the regiospecific reactivity required for downstream derivatization. The 4-carbonitrile configuration has been specifically employed in the structure-activity relationship (SAR) exploration of Met kinase inhibitors, where substitution at the pyridone 4-position was found to improve aqueous solubility and kinase selectivity relative to 3-position modifications [1]. Generic interchange without quantitative justification of these property differences risks compromising synthetic yield, final compound purity, and biological target engagement in follow-on medicinal chemistry programs.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile


Reduced Lipophilicity (XLogP) of the 4-Carbonitrile Isomer vs. 3-Carbonitrile Isomer

The 4-carbonitrile regioisomer (target compound) exhibits a computed XLogP3-AA value of 1.5, which is 0.5 log units lower than the 2.0 computed for the 3-carbonitrile isomer (CAS 929000-74-8), indicating reduced lipophilicity that may translate to improved aqueous solubility and a lower LogD-related off-target promiscuity risk [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Regiospecific Utility in Met Kinase Inhibitor Scaffolds vs. 3-Carboxamide Analogs

In the development of Met kinase inhibitors, the 4-position of the 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine scaffold is specifically functionalized to modulate solubility and selectivity. SAR studies have demonstrated that substitution of the pyridone 4-position (as in the target compound bearing a 4-cyano group) led to improved aqueous solubility and kinase selectivity, whereas substitution at the pyridine 3-position gave improved enzyme potency [1]. This differentiated positional effect means that the 4-carbonitrile building block enables property optimization orthogonal to the potency gains achievable with 3-carboxamide analogs, making it non-interchangeable in the design of clinical candidates such as BMS-777607.

Kinase inhibitor Met Scaffold SAR

Purity Specifications and Vendor Availability for Reliable Procurement

Multiple reputable vendors offer 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile with defined minimum purity specifications: ≥95% (AKSci, BOC Sciences, Santa Cruz Biotechnology) and 98% (Leyan, Shanghai Yuanye Bio-Technology) . This level of supply chain maturity and specification transparency contrasts with less commonly listed analogs such as 1-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile, for which vendor availability is sparse or limited to custom synthesis.

Building block Purity Supply chain

Recommended Application Scenarios for 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Solubility-Optimized Met Kinase Inhibitor Analogs

Based on the SAR evidence that 4-position substitution on the pyridone ring improves aqueous solubility and kinase selectivity [1], this compound is the recommended building block for synthetic programs aiming to generate N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives with enhanced drug-like properties. Its 4-cyano group serves as a versatile synthetic handle for further elaboration (e.g., hydrolysis to carboxylic acid, reduction to amine, or cycloaddition to tetrazole).

Physicochemical Profiling: Selecting a Lower-Lipophilicity 2-Pyridone Building Block

When a 2-pyridone scaffold with a 4-fluorophenyl substituent is required and lower lipophilicity is desired (e.g., to improve early-stage solubility or reduce LogD-driven off-target binding), this 4-carbonitrile regioisomer (XLogP3-AA = 1.5) should be selected over the 3-carbonitrile isomer (XLogP3-AA = 2.0) [2][3]. The 0.5 log unit difference can be meaningful in lead optimization for oral drug candidates.

Procurement Risk Mitigation: Multi-Vendor Sourcing of a Defined-Purity Intermediate

For research programs requiring reproducible synthesis and characterization, this compound is available from multiple established chemical suppliers (AKSci, Santa Cruz Biotechnology, BOC Sciences, Leyan, Shanghai Yuanye) with defined purity specifications of 95–98% . This multi-vendor landscape reduces single-supplier dependency and provides procurement flexibility for both small-scale research and larger-scale custom synthesis.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.